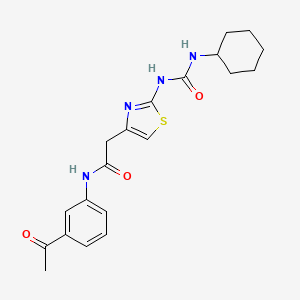

N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

CAS No.: 921488-22-4

Cat. No.: VC7284845

Molecular Formula: C20H24N4O3S

Molecular Weight: 400.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921488-22-4 |

|---|---|

| Molecular Formula | C20H24N4O3S |

| Molecular Weight | 400.5 |

| IUPAC Name | N-(3-acetylphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |

| Standard InChI | InChI=1S/C20H24N4O3S/c1-13(25)14-6-5-9-16(10-14)21-18(26)11-17-12-28-20(23-17)24-19(27)22-15-7-3-2-4-8-15/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,21,26)(H2,22,23,24,27) |

| Standard InChI Key | MVLNEPKAHQLNFU-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |

Introduction

N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a complex organic compound with a molecular formula of C20H24N4O3S and a molecular weight of 400.5 g/mol . This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's structure includes a thiazole ring linked to a cyclohexylureido group and an acetylphenyl moiety, suggesting potential applications in pharmaceutical research.

Synthesis and Characterization

The synthesis of N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide typically involves multi-step reactions that require careful control of reaction conditions. Although specific synthesis protocols for this compound are not widely documented, similar thiazole derivatives are often synthesized using condensation reactions involving thiazole precursors and appropriate amines or amides.

Characterization of such compounds typically involves spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm their structures .

Biological Activity

While specific biological activity data for N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide are not available, thiazole derivatives in general have shown promising biological activities. These include antimicrobial, antiviral, and anticancer properties, depending on their structural modifications . The presence of a cyclohexylureido group and an acetylphenyl moiety suggests potential interactions with biological targets that could lead to therapeutic effects.

Future Research Directions

Given the limited information available on N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, future research should focus on:

-

Synthesis Optimization: Developing efficient synthesis protocols to produce this compound in high purity and yield.

-

Biological Evaluation: Conducting in vitro and in vivo studies to assess its biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and drug-like properties.

These studies will provide valuable insights into the potential applications of N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide in pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume